molecular formula C23H27ClN6O2 B14099608 6-(3-Chlorophenyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione

6-(3-Chlorophenyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione

Cat. No.: B14099608
M. Wt: 455.0 g/mol
InChI Key: JERPEAXTZNYQNG-UHFFFAOYSA-N
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Description

8-(3-chlorophenyl)-1,6,7-trimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of imidazo[1,2-g]purines. This compound is characterized by its unique structure, which includes a chlorophenyl group, multiple methyl groups, and a piperidinyl ethyl side chain. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-chlorophenyl)-1,6,7-trimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic synthesis. The process begins with the preparation of the imidazo[1,2-g]purine core, followed by the introduction of the chlorophenyl group and the piperidinyl ethyl side chain. Common reagents used in these reactions include chlorinating agents, methylating agents, and piperidine. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

8-(3-chlorophenyl)-1,6,7-trimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethylated products.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(3-chlorophenyl)-1,6,7-trimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 8-(3-chlorophenyl)-1,6,7-trimethyl-3-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
  • 8-(3-chlorophenyl)-1,6,7-trimethyl-3-[2-(pyrrolidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

Uniqueness

The uniqueness of 8-(3-chlorophenyl)-1,6,7-trimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione lies in its specific structural features, such as the presence of the piperidinyl ethyl side chain and the chlorophenyl group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H27ClN6O2

Molecular Weight

455.0 g/mol

IUPAC Name

6-(3-chlorophenyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C23H27ClN6O2/c1-15-16(2)30-19-20(25-22(30)29(15)18-9-7-8-17(24)14-18)26(3)23(32)28(21(19)31)13-12-27-10-5-4-6-11-27/h7-9,14H,4-6,10-13H2,1-3H3

InChI Key

JERPEAXTZNYQNG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC(=CC=C4)Cl)N(C(=O)N(C3=O)CCN5CCCCC5)C)C

Origin of Product

United States

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